6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride

Analytical Chemistry Quality Control Synthetic Chemistry

Substituting this dihydrochloride with the free base, monohydrochloride, or regioisomer risks failed syntheses and irreproducible data. The exact [2]pyrindine dihydrochloride ensures optimal aqueous solubility and consistent reactivity in amide couplings. • [2]pyrindine regiochemistry critical for target engagement; two HCl equivalents control solubility for bioassays • ≥98% purity minimizes false positives/negatives in HTS campaigns • Rigid bicyclic primary amine scaffold for CNS & kinase inhibitor SAR libraries

Molecular Formula C8H12Cl2N2
Molecular Weight 207.10 g/mol
Cat. No. B8190674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride
Molecular FormulaC8H12Cl2N2
Molecular Weight207.10 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=NC=C2.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c9-8-2-1-6-3-4-10-5-7(6)8;;/h3-5,8H,1-2,9H2;2*1H
InChIKeyOYOUUGAMAJSUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-[2]pyrindin-7-ylamine Dihydrochloride: Sourcing and Differentiation for Advanced Chemical Research


6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride is a bicyclic heterocyclic amine, specifically a dihydrochloride salt of a cyclopenta[c]pyridine derivative . Its core structure consists of a pyridine ring fused to a cyclopentane ring, featuring a primary amine at the 7-position . This compound is not a widely published bioactive molecule but is instead a specialized synthetic intermediate, often found in screening libraries or utilized as a building block in medicinal chemistry programs targeting central nervous system (CNS) disorders or kinase inhibition . The compound is commercially available from multiple vendors under various CAS numbers (e.g., 2305079-87-0, 1260885-49-1), with purity specifications generally ranging from 95% to 98% .

Procurement Risks with 6,7-Dihydro-5H-[2]pyrindin-7-ylamine Dihydrochloride: Why In-Class Substitution Leads to Experimental Inconsistency


Substituting 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride with a seemingly similar in-class analog—such as its free base, a monohydrochloride salt, a regioisomer, or a chiral variant—introduces significant risk of experimental failure. The presence of two equivalents of HCl directly impacts solubility in aqueous buffers and polar organic solvents, a critical parameter for biological assays . Furthermore, the [2]pyrindine regiochemistry (nitrogen in the 2-position of the fused bicyclic system) fundamentally alters the compound's electronic properties and potential binding interactions compared to the more common [1]pyrindine isomers [1]. Even the choice between the racemic mixture and a specific enantiomer can lead to different outcomes in biological studies, as chirality is a key determinant of target engagement [2]. Therefore, using any compound other than the exact dihydrochloride salt with the specified [2]pyrindine core may invalidate synthetic protocols, alter reaction yields, or produce irreproducible biological data.

Quantitative Differentiation Guide for 6,7-Dihydro-5H-[2]pyrindin-7-ylamine Dihydrochloride: Data-Driven Sourcing Decisions


Purity and Analytical Characterization: Benchmarking Against Vendor Specifications

The target compound is commercially available with specified purity levels, typically between 95% and 98%, as determined by HPLC or similar methods . This is comparable to its [1]pyrindine isomer (e.g., CAS 1932614-56-6), which is also offered at 97% purity by some vendors . However, the [2]pyrindine dihydrochloride offers a distinct advantage in procurement due to its availability from major suppliers like Sigma-Aldrich with a purity of 96% and a defined physical form (grey solid), providing a verifiable standard for experimental consistency .

Analytical Chemistry Quality Control Synthetic Chemistry

Regiochemical Identity: Differentiating the [2]Pyrindine Core from the [1]Pyrindine Isomer

The core differentiator for this compound is its [2]pyrindine scaffold, a cyclopenta[c]pyridine derivative, as opposed to the more common [1]pyrindine (cyclopenta[b]pyridine) analogs . This structural distinction, with the nitrogen atom in a different position on the fused ring system, leads to different chemical and biological properties. For instance, the free base of the [1]pyrindine isomer (CAS 185122-75-2) is reported as a liquid with a predicted pKa of 8.09±0.20 , whereas the [2]pyrindine dihydrochloride (CAS 2305079-87-0) is a solid grey powder , directly impacting its handling and formulation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Salt Form and Stoichiometry: Impact on Solubility and Reactivity

The dihydrochloride salt form (C8H12Cl2N2, MW 207.10 g/mol) provides distinct advantages in solubility and stability over its free base (C8H10N2, MW 134.18 g/mol) or monohydrochloride salt (C8H11ClN2, MW 170.64 g/mol) [1]. The presence of two chloride ions per molecule ensures high water solubility, a critical property for aqueous biological assays and certain synthetic transformations . While the monohydrochloride salt of the [1]pyrindine isomer (e.g., CAS 1187930-42-2) is also water-soluble, the dihydrochloride offers a different counter-ion stoichiometry that can influence crystallization, hygroscopicity, and long-term storage stability .

Pharmaceutical Formulation Chemical Synthesis Biochemistry

Validated Application Scenarios for Procuring 6,7-Dihydro-5H-[2]pyrindin-7-ylamine Dihydrochloride


Medicinal Chemistry: Building Block for Kinase Inhibitor and CNS-Targeted Libraries

The [2]pyrindine core is a valuable scaffold in medicinal chemistry for constructing compound libraries, particularly for targets like cyclin-dependent kinases (CDKs) and for central nervous system (CNS) drug discovery programs . Its rigid bicyclic structure and primary amine handle make it an ideal starting point for synthesizing diverse analogs for structure-activity relationship (SAR) studies. Procuring the precise dihydrochloride salt ensures optimal reactivity in amide bond formation and other common synthetic transformations.

Chemical Synthesis: A Rigid Bicyclic Amine Intermediate

As a primary amine with a rigid bicyclic framework, this compound is an excellent intermediate for creating more complex molecules with defined three-dimensional shapes. Its use is supported by its availability as a synthetic building block from multiple chemical suppliers . The dihydrochloride salt form is preferred for long-term storage and ease of handling during small to medium-scale organic synthesis.

Biological Screening: Use in High-Throughput Screening (HTS) Assays

Due to its classification as a screening compound by some vendors , 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride is suitable for inclusion in high-throughput screening (HTS) campaigns to identify new hits against a range of biological targets. The high purity (≥95%) available from reputable suppliers minimizes the risk of false positives or negatives due to impurities, ensuring data quality.

Pharmacological Tool Compound Development

This compound serves as a starting point for developing pharmacological tool compounds. Derivatives of cyclopenta[b]pyridine amines have been shown to inhibit protein kinases such as FGFR1 . Therefore, the [2]pyrindine dihydrochloride can be modified and optimized to create selective chemical probes for studying kinase signaling pathways and other disease-relevant mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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